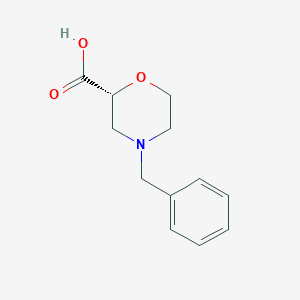

(R)-4-Benzylmorpholine-2-carboxylic acid

Description

Significance of Stereochemistry in Advanced Synthetic Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern organic synthesis. numberanalytics.comorganicchemistrybasics.com The spatial arrangement of atoms profoundly influences a molecule's physical, chemical, and biological properties. numberanalytics.com In fields like drug discovery, agrochemicals, and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function and efficacy. rijournals.comresearchgate.net

Many biological systems, including enzymes and receptors, are inherently chiral, meaning they can distinguish between different stereoisomers of a molecule. organicchemistrybasics.com Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements. organicchemistrybasics.com Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. They often exhibit vastly different biological activities; one enantiomer might be a potent therapeutic agent while the other could be inactive or even harmful. organicchemistrybasics.com Consequently, the ability to selectively synthesize a single, desired stereoisomer—a process known as asymmetric synthesis—is of paramount importance. rijournals.com Advanced strategies like the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions are employed to achieve high levels of stereochemical control, enhancing the efficiency, selectivity, and yield of synthetic processes. numberanalytics.comnumberanalytics.com

Overview of Chiral Heterocycles as Privileged Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Among these, chiral N-heterocycles are widely used structural motifs found in a vast number of drug candidates and bioactive compounds. nih.govsemanticscholar.org

Certain heterocyclic frameworks are known as "privileged scaffolds." This term describes molecular core structures that are capable of binding to multiple biological targets, serving as a versatile foundation for the development of new therapeutic agents. researchgate.netnih.gov These scaffolds, such as benzodiazepines, biphenyls, and various nitrogen-containing rings, provide a useful tool for modifying properties like solubility, lipophilicity, and polarity, which helps in optimizing a drug candidate's metabolic profile. nih.govresearchgate.net Chiral morpholines are recognized as one of these important and attractive privileged structures. nih.govsemanticscholar.org The morpholine (B109124) ring, with its unique physicochemical and conformational properties, offers a valuable scaffold for developing drug candidates, particularly for the central nervous system (CNS), due to its ability to improve blood solubility and brain permeability. acs.org

Historical Context of Morpholine-Based Chirality in Academic Research

The use of chiral molecules to control stereochemistry in synthesis has a rich history. Chiral auxiliaries, for instance, are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of a reaction, after which they can be removed and recovered. wikipedia.org This concept was pioneered by chemists like E.J. Corey and Barry Trost in the 1970s and 80s. wikipedia.org

In this context, morpholine derivatives derived from natural sources like amino acids have been historically used as versatile building blocks. researchgate.net The introduction of a chiral center in a morpholine ring is often inherited from an enantiopure starting material from the "chiral pool," such as an amino acid or amino alcohol. researchgate.net Over time, more sophisticated methods have been developed, including asymmetric catalytic approaches, to create these valuable structures efficiently. nih.gove3s-conferences.org Transition-metal-catalyzed asymmetric hydrogenation is one powerful modern method used for the synthesis of various chiral N-heterocyclic compounds, including 2-substituted chiral morpholines, with high efficiency and enantioselectivity. nih.govsemanticscholar.orgrsc.org These advancements have solidified the role of chiral morpholines not only as key components of bioactive molecules but also as catalysts and ligands in various asymmetric reactions. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2R)-4-benzylmorpholine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |

InChI Key |

UJDWIUOGWSDEFP-LLVKDONJSA-N |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for R 4 Benzylmorpholine 2 Carboxylic Acid

Enantioselective Total Synthesis Routes

The enantioselective synthesis of (R)-4-Benzylmorpholine-2-carboxylic acid can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and precursor availability.

Chiral Pool Approach from Defined Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, amino acids are common precursors. For instance, a synthesis can commence from L-phenylalanine, which already possesses the desired stereochemistry at the eventual C2 position of the morpholine (B109124) ring. A general strategy involves the reduction of the carboxylic acid moiety to an alcohol, followed by N-alkylation and subsequent cyclization to form the morpholine ring.

Asymmetric Catalysis in Stereoselective C-C and C-N Bond Formation

Asymmetric catalysis offers a powerful alternative for constructing the chiral centers of the morpholine ring with high enantioselectivity. rsc.org This strategy is not reliant on chiral starting materials and can provide access to both enantiomers of the target molecule by selecting the appropriate catalyst. rsc.orgmdpi.com

Recent advancements in organocatalysis and transition metal catalysis have provided efficient methods for the asymmetric synthesis of α-stereogenic carboxylic acids. rsc.org For instance, N-heterocyclic carbene (NHC) catalysis can be employed for the asymmetric functionalization of carboxylic acids. nih.govresearchgate.net In the context of this compound synthesis, an asymmetric Henry reaction has been explored for the preparation of chiral intermediates. beilstein-journals.org This reaction, catalyzed by copper(II) complexes with chiral nitrogen ligands, can establish the stereocenter at the C2 position with high enantiomeric excess. beilstein-journals.org

Diastereoselective Synthetic Pathways

Diastereoselective strategies are employed when one or more stereocenters are already present in a precursor, and the goal is to introduce a new stereocenter with a specific relative configuration. These methods often involve the use of chiral auxiliaries or substrate-controlled reactions. mdpi.comnih.gov

For example, a diastereoselective synthesis of a morpholinone derivative can be achieved through the Petasis reaction. mdpi.comnih.gov This multicomponent reaction can be used to construct the core morpholine structure with control over the relative stereochemistry of the substituents. The resulting diastereomeric morpholinone can then be further transformed into the target carboxylic acid. mdpi.com Iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines has also been reported. organic-chemistry.org

Methodologies for Stereocontrol in Morpholine Ring Formation

The formation of the morpholine ring itself is a critical step where stereochemistry can be introduced or controlled. Various methodologies have been developed to ensure the desired stereochemical outcome.

Cyclization Reactions with Stereochemical Induction

Stereochemical induction during the cyclization step is a key strategy for controlling the final stereochemistry of the morpholine ring. This can be achieved through several mechanisms, including intramolecular nucleophilic substitution and cyclization of chiral precursors.

One common method involves the intramolecular cyclization of N-substituted 2-amino alcohol derivatives. researchgate.net The stereochemistry of the starting amino alcohol dictates the stereochemistry of the resulting morpholine. For instance, a short, high-yielding protocol has been developed for the enantioselective synthesis of C2-functionalized, benzyl-protected morpholines from a common intermediate. nih.gov The cyclization is achieved under optimized conditions using a base like potassium tert-butoxide. nih.gov

Copper-promoted oxyamination of alkenes is another method for the stereoselective synthesis of morpholines. nih.gov This reaction can proceed with stereochemical induction, leading to the formation of specific diastereomers. nih.gov

| Cyclization Method | Key Features | Stereocontrol |

| Intramolecular S | Utilizes chiral amino alcohol precursors. | High, dependent on precursor stereochemistry. |

| Copper-Promoted Oxyamination | Cyclization of β-hydroxy N-allylsulfonamides. | Can achieve high diastereoselectivity. |

| Reductive Etherification | Forms the morpholine ring through C-O bond formation. | Stereochemistry is controlled by the starting materials. |

Resolution Techniques for Enantiomeric Enrichment in Synthetic Contexts

In cases where a synthesis produces a racemic or diastereomeric mixture of the morpholine derivative, resolution techniques can be employed to separate the desired enantiomer.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine. The resulting diastereomeric salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure carboxylic acid.

Chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), are also powerful tools for separating enantiomers. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into pharmaceutical synthesis is crucial for reducing environmental impact and improving process safety and efficiency. acs.org For a molecule like this compound, several green strategies can be envisioned or have been developed for the synthesis of the core morpholine structure.

Microwave-assisted synthesis is another key green chemistry technique that can dramatically reduce reaction times and energy consumption. mdpi.comnih.gov In the synthesis of morpholine-based compounds and related heterocycles, microwave irradiation has been shown to accelerate reactions that would otherwise require prolonged heating under conventional conditions. mdpi.comresearchgate.net For example, the condensation and cyclization steps in heterocyclic synthesis can often be completed in minutes under microwave heating, compared to many hours conventionally. mdpi.comnih.gov

The following table compares a conventional synthetic approach to a potential green alternative for a key bond-forming step in morpholine synthesis.

| Parameter | Conventional Method (e.g., Thermal Heating) | Green Alternative (e.g., Microwave Irradiation) |

|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave reactor |

| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 1-15 min). mdpi.comnih.gov |

| Solvent Use | Often requires high-boiling point solvents (e.g., Toluene, DMF) | Can often be performed with greener solvents (e.g., ethanol) or under solvent-free conditions. mdpi.comnih.gov |

| Yield | Variable | Often comparable or improved yields. mdpi.com |

| Waste Generation | Higher due to longer reaction times and potential side reactions | Reduced due to faster, cleaner reactions and less solvent usage |

Computational Assistance in Synthetic Route Design and Optimization

Retrosynthetic Analysis: The initial stage of designing a synthesis can be aided by computational retrosynthesis programs. researchgate.net These software tools use databases of known chemical reactions and complex algorithms to propose multiple viable synthetic pathways to a target molecule. By analyzing bond disconnections and applying functional group interconversions, these programs can uncover novel or non-intuitive routes that may be more efficient or economical than those devised by human chemists alone. researchgate.net

Mechanistic Elucidation and Stereoselectivity Prediction: Density Functional Theory (DFT) calculations are powerful for investigating reaction mechanisms at the molecular level. escholarship.orgresearchgate.net For the enantioselective synthesis of the target molecule, DFT can be used to model the transition states of key stereodetermining steps. escholarship.org By calculating the energy barriers for the formation of different stereoisomers, chemists can predict which catalyst or reaction conditions will favor the desired (R)-enantiomer. For instance, in organocatalyzed reactions, computational studies can reveal the specific non-covalent interactions between the substrate, catalyst, and reagents that are responsible for high enantioselectivity. researchgate.net This understanding allows for the rational design of more effective catalysts. nih.gov

Process Optimization: Computational tools can also guide the optimization of reaction conditions. Molecular docking studies can predict how substrates bind to an enzyme's active site, which is crucial for developing biocatalytic routes. nih.gov This information can guide protein engineering efforts to create enzymes with enhanced activity or selectivity for the synthesis of chiral amines and their precursors. nih.gov

The table below summarizes how different computational tools can be applied to the synthesis of this compound.

| Computational Tool | Application in Synthesis | Potential Insights for Target Molecule |

|---|---|---|

| Retrosynthesis Software | Proposing novel synthetic routes from starting materials. | Identification of efficient, convergent synthetic pathways. researchgate.net |

| Density Functional Theory (DFT) | Modeling transition states and reaction energy profiles. | Predicting the origin of stereoselectivity in asymmetric cyclization; rationalizing catalyst performance. escholarship.orgresearchgate.net |

| Molecular Docking | Simulating substrate binding in biocatalysis. | Guiding the selection or engineering of enzymes (e.g., transaminases) for chiral amine synthesis precursors. nih.gov |

| Bioinformatics | Analyzing protein sequences and structures. | Identifying candidate enzymes from databases for specific biocatalytic transformations. nih.gov |

Strategic Applications of R 4 Benzylmorpholine 2 Carboxylic Acid in Complex Molecule Synthesis

Role as a Chiral Building Block in Multistep Organic Synthesis

The primary application of (R)-4-Benzylmorpholine-2-carboxylic acid in organic synthesis is its function as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereochemistry into a target molecule, a crucial aspect of pharmaceutical development as different enantiomers of a drug can have vastly different biological activities. The defined (R)-configuration at the carbon adjacent to the carboxylic acid is preserved and transferred through synthetic sequences, precluding the need for challenging asymmetric transformations or chiral resolutions at later stages.

This compound serves as a robust synthon, providing a combination of structural features:

A defined stereocenter: The (R)-configuration at C-2 is the key chiral element.

A rigid heterocyclic scaffold: The morpholine (B109124) ring imparts conformational rigidity.

Orthogonal functional groups: The carboxylic acid and the tertiary amine (benzyl-protected) can be manipulated independently in subsequent synthetic steps.

The use of such building blocks is a cornerstone of "chiral pool" synthesis, where readily available chiral molecules are used to construct complex targets efficiently.

| Property | Description | Relevance in Synthesis |

| Chirality | (R)-enantiomer | Introduces a specific, predefined stereocenter into the target molecule. |

| Functional Groups | Carboxylic Acid, Tertiary Amine | Allows for sequential reactions, such as amide bond formation and N-debenzylation/alkylation. |

| Core Structure | Morpholine Ring | Provides a rigid, non-aromatic heterocyclic scaffold with specific spatial arrangements. |

| Molecular Formula | C₁₂H₁₅NO₃ | Serves as a foundational component for building larger, more complex structures. |

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov this compound is an ideal candidate for incorporation into such structures due to its constrained conformation.

Natural peptides often suffer from high conformational flexibility, which can lead to reduced receptor binding affinity and selectivity. nih.gov By replacing a standard amino acid residue with a rigid scaffold like this compound, chemists can significantly reduce the conformational freedom of the resulting peptidomimetic. lifechemicals.com The morpholine ring locks the backbone into a more defined spatial arrangement.

The synthesis involves coupling the carboxylic acid group of the morpholine unit with the N-terminus of a peptide chain or an amino acid, using standard peptide coupling reagents like TBTU. This creates an amide bond, effectively integrating the rigid heterocyclic system into the peptide backbone. The resulting molecule is more resistant to proteases, which typically recognize and cleave the flexible backbones of natural peptides. nih.gov

| Feature | Natural Peptide Segment | Peptidomimetic with this compound |

| Backbone Flexibility | High | Low (Conformationally restricted) |

| Enzymatic Stability | Low (Prone to degradation) | High (Resistant to proteases) |

| Structural Mimicry | Mimics a natural amino acid (e.g., Proline) | Provides a rigid turn or spacer element |

| Synthesis | Standard Solid-Phase or Solution-Phase Peptide Synthesis | Incorporation via standard amide coupling reactions |

Beyond simply reducing flexibility, the defined geometry of the morpholine ring can be used to mimic specific peptide secondary structures, such as β-turns. A β-turn is a crucial structural motif where the peptide chain reverses its direction, a common feature in receptor-binding epitopes. The constrained dihedral angles imposed by the morpholine ring can pre-organize the peptidomimetic backbone into a turn-like conformation, potentially enhancing binding to a biological target. nih.gov By replacing a dipeptide sequence that would normally form a β-turn with this single, rigid unit, researchers can create stable mimetics with potentially increased activity and selectivity. nih.gov

Utilization in the Synthesis of Bioactive Heterocyclic Scaffolds

The this compound scaffold is not only a component for peptidomimetics but also a precursor for other bioactive heterocyclic molecules. Heterocyclic structures are ubiquitous in pharmaceuticals, and this compound provides a chiral, functionalized starting point for their synthesis. nih.gov

For instance, derivatives of benzylmorpholine have been investigated in the development of novel therapeutic agents. Studies have shown that compounds derived from 4-benzylmorpholine-2-carboxylic acid can serve as precursors for anti-cancer agents. cymitquimica.com In one application, the carboxylic acid is coupled with other molecules to create compounds with anti-angiogenesis activity. Furthermore, related benzylmorpholine structures have been used to synthesize dispiro 1,2,4,5-tetraoxane analogues, which have shown potent antimalarial activity with IC50 values in the nanomolar range against Plasmodium falciparum. nih.gov These examples highlight the utility of the morpholine core in generating diverse and biologically active heterocyclic systems.

Precursor for Advanced Chiral Auxiliaries and Ligands in Asymmetric Transformations

In asymmetric synthesis, chiral auxiliaries and ligands are used to control the stereochemical outcome of a chemical reaction. snnu.edu.cn this compound possesses the necessary features to be developed into such catalytic tools. Chiral carboxylic acids are increasingly being used as ligands in transition-metal-catalyzed reactions, such as enantioselective C-H functionalization. snnu.edu.cn

The morpholine nitrogen and the carboxylate oxygen of this compound can act as bidentate or monodentate ligands, coordinating to a metal center. The chiral environment created by the (R)-stereocenter and the rigid ring structure can then influence the approach of reactants to the metal, directing the reaction to favor the formation of one enantiomer over the other. snnu.edu.cn While specific applications of this exact molecule as a ligand are still emerging, its structural characteristics align with modern strategies for designing chiral ligands for asymmetric catalysis. rsc.org

Application as a Fragment in Structure-Based Design Methodologies

Fragment-based drug discovery (FBDD) is a powerful method for developing new medicines. It involves identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds.

This compound is an excellent candidate for a fragment library due to its combination of desirable features:

Structural Rigidity: The morpholine ring provides a well-defined three-dimensional shape, reducing the entropic penalty upon binding.

Hydrogen Bonding Capacity: The morpholine oxygen and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, forming key interactions with protein targets.

Hydrophobic Element: The benzyl (B1604629) group can interact with hydrophobic pockets in a protein's active site, providing an additional binding contribution.

By possessing these distinct interaction points within a constrained conformation, this molecule can serve as a high-quality starting point for elaborating more complex and potent inhibitors for a range of protein targets.

Mechanistic and Stereochemical Investigations of Reactions Involving R 4 Benzylmorpholine 2 Carboxylic Acid

Elucidation of Reaction Mechanisms in Derivatization Pathways

The primary derivatization pathway for (R)-4-Benzylmorpholine-2-carboxylic acid involves the transformation of its carboxylic acid group, most commonly through amide bond formation. The mechanism of this reaction is well-established and typically proceeds through the activation of the carboxylic acid, as direct condensation with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt.

The activation of the carboxylic acid can be achieved using a variety of coupling reagents. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). Another class of effective coupling agents is uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general mechanism for amide bond formation using EDC and HOBt can be outlined as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate can then react directly with the amine to form the amide product. However, this intermediate is also susceptible to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, which is a common byproduct.

The inclusion of HOBt mitigates these side reactions. The O-acylisourea intermediate reacts with HOBt to form an active HOBt ester.

This active ester is less reactive than the O-acylisourea but is more stable and less prone to racemization. It then readily reacts with the amine to yield the desired amide with high efficiency and minimal loss of stereochemical integrity.

The role of DMAP, when used, is to act as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate, which then reacts with the amine.

The general mechanism of amide coupling can be summarized in the following scheme:

Step 1: Activation of Carboxylic Acid R-COOH + Activating Agent → R-CO-X (Activated Intermediate)

Step 2: Nucleophilic Attack by Amine R-CO-X + R'-NH₂ → R-CO-NHR' + HX

The benzyl (B1604629) group on the nitrogen atom of the morpholine (B109124) ring can exert steric and electronic effects on the reactivity of the carboxylic acid, but it does not fundamentally alter the general mechanism of these coupling reactions.

Studies on Diastereoselection and Enantioselection in Transformations

The chiral center at the C-2 position of this compound plays a crucial role in directing the stereochemical outcome of reactions at other sites in the molecule or in reactions where it is used as a chiral auxiliary.

Diastereoselection: When this compound is reacted with a chiral reagent, or if a new stereocenter is formed during a reaction, the formation of diastereomers is possible. The existing stereocenter at C-2 can influence the stereochemical course of the reaction, leading to a preference for the formation of one diastereomer over the other. This diastereoselectivity is governed by steric and electronic interactions in the transition state. For instance, in the alkylation of an enolate derived from an ester of this compound, the bulky benzylmorpholine moiety would be expected to direct the approach of the electrophile from the less hindered face, resulting in a diastereoselective synthesis. While specific studies on this compound are limited, analogous systems in chiral morpholine chemistry have demonstrated high levels of diastereoselectivity in reactions such as electrophile-induced cyclization.

Enantioselection: In transformations where this compound or its derivatives are used as chiral catalysts or ligands, they can induce enantioselectivity in the products. The well-defined stereochemistry and conformational rigidity of the morpholine ring are advantageous in creating a chiral environment that can effectively differentiate between enantiotopic faces of a prochiral substrate.

The following table illustrates hypothetical diastereomeric ratios that could be expected in a reaction involving the derivatization of the chiral center, based on general principles of stereoselective synthesis.

| Reaction Type | Electrophile | Diastereomeric Ratio (hypothetical) |

| Alkylation of Ester Enolate | Methyl Iodide | 85:15 |

| Aldol Reaction | Benzaldehyde (B42025) | 90:10 |

| Reduction of Ketone Derivative | Sodium Borohydride | 70:30 |

Note: The data in this table is illustrative and not based on reported experimental results for this specific compound.

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors governing the rates and equilibria of its key synthetic transformations, such as amide bond formation.

Kinetics: The rate of amide bond formation is highly dependent on several factors:

The nature of the coupling reagent: More reactive activating agents lead to faster reaction rates.

Steric hindrance: Sterically hindered carboxylic acids or amines will react more slowly. The benzyl group on the morpholine nitrogen and substituents on the amine partner can influence the rate.

Solvent: The choice of solvent can affect the solubility of reagents and intermediates, as well as the stability of the transition state, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate, but can also lead to an increase in side reactions and potential racemization.

Thermodynamics: Amide bond formation from a carboxylic acid and an amine is generally a thermodynamically favorable process, with the formation of a stable amide bond and a molecule of water (in direct condensation) or the byproducts of the coupling reagent. The formation of the morpholine ring itself, in syntheses of the core structure, is also a thermodynamically driven process, often favored by the formation of a stable six-membered ring. Thermodynamic data for the parent morpholine molecule can provide some context for the stability of the ring system.

The following table provides some general thermodynamic data for the parent morpholine compound.

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid) | -186.8 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -2685.3 | kJ/mol |

Note: This data is for the parent morpholine and not this compound.

Stereochemical Stability and Interconversion Studies of the Chiral Center

The stereochemical stability of the chiral center at the C-2 position is of paramount importance, as any racemization would lead to a loss of enantiopurity and diminish the utility of the compound in asymmetric synthesis. The C-2 carbon is adjacent to the carboxylic acid group, making the alpha-proton potentially acidic.

Under basic conditions, there is a risk of epimerization through the formation of a planar enolate intermediate. The propensity for racemization depends on several factors:

Strength of the base: Strong bases are more likely to deprotonate the alpha-carbon and induce racemization.

Temperature: Higher temperatures can increase the rate of epimerization.

Reaction time: Prolonged exposure to conditions that can cause racemization will lead to a greater loss of stereochemical integrity.

Nature of the carboxylic acid derivative: Conversion of the carboxylic acid to an ester or amide generally increases the acidity of the alpha-proton, potentially making it more susceptible to epimerization. However, during many synthetic manipulations, the conditions are often mild enough to preserve the stereochemistry.

In the context of peptide coupling reactions, where alpha-amino acids are activated, racemization is a well-known side reaction. The use of additives like HOBt is crucial in suppressing this side reaction by minimizing the lifetime of highly reactive, racemization-prone intermediates. It is generally observed that base-free N-alkylation methods can proceed with excellent retention of stereochemical integrity. nih.gov

Studies on related α-amino acid esters and amides have shown that the stereochemical integrity can be maintained under carefully controlled conditions. nih.gov For this compound, it is crucial to select reaction conditions that are mild enough to prevent epimerization of the C-2 stereocenter.

Design and Synthesis of Analogues and Derivatives of R 4 Benzylmorpholine 2 Carboxylic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position of (R)-4-Benzylmorpholine-2-carboxylic acid is a prime target for chemical modification, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological interactions.

Synthesis of Ester and Amide Derivatives

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to enhance lipophilicity, improve cell permeability, and introduce new points of interaction with biological targets.

Ester Derivatives: The synthesis of ester derivatives is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Alternative methods, such as using coupling agents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also be employed for efficient esterification under mild conditions. researchgate.net

Table 1: Synthesis of Ester Derivatives of this compound

| Entry | Alcohol | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Methanol | H₂SO₄ (cat.), reflux | (R)-Methyl 4-benzylmorpholine-2-carboxylate |

| 2 | Ethanol | TsOH (cat.), reflux | (R)-Ethyl 4-benzylmorpholine-2-carboxylate |

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation. rsc.orgsci-hub.stsci-hub.se Standard reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) or N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (B28879) (DMAP) are frequently used to activate the carboxylic acid for reaction with a primary or secondary amine. nih.govgrowingscience.com For challenging couplings, particularly with electron-deficient amines, more potent reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can be employed. growingscience.com

Table 2: Synthesis of Amide Derivatives of this compound

| Entry | Amine | Coupling Reagents | Product |

|---|---|---|---|

| 1 | Ammonia | EDC, HOBt, DIPEA | (R)-4-Benzylmorpholine-2-carboxamide |

| 2 | Methylamine | DCC, DMAP | (R)-4-Benzyl-N-methylmorpholine-2-carboxamide |

Preparation of Reduced and Oxidized Analogues

Modification of the oxidation state of the carboxylic acid moiety provides access to alcohol and aldehyde analogues, which can serve as versatile intermediates or possess unique biological properties.

Reduced Analogues: The selective reduction of the carboxylic acid to the corresponding primary alcohol, ((R)-4-benzylmorpholin-2-yl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. mdma.ch Alternatively, borane (B79455) complexes such as BH₃·THF can also be utilized for this transformation. The resulting alcohol can be further oxidized to the corresponding aldehyde, (R)-4-Benzylmorpholine-2-carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. smolecule.com The direct reduction of the carboxylic acid to the aldehyde is a more challenging transformation but can be accomplished through conversion to a reactive intermediate, such as an acid chloride or a Weinreb amide, followed by controlled reduction.

The amine analogue, ((R)-4-benzylmorpholin-2-yl)methanamine, can be synthesized from the carboxylic acid via a Curtius or Hofmann rearrangement of an acyl azide (B81097) or amide intermediate, respectively. medchemexpress.comuni.lumedchemexpress.commanchesterorganics.com

Oxidized Analogues: While the carboxylic acid is already in a high oxidation state, oxidative transformations can be directed towards other parts of the molecule, such as the benzylic position of the N-benzyl group, leading to the formation of benzaldehyde (B42025) or benzoic acid derivatives. mdma.ch However, selective oxidation of the morpholine (B109124) ring or the carboxylic acid functionality to other oxidized species is less common but could potentially be explored using specialized reagents.

Structural Variations of the N-Benzyl Substituent

The N-benzyl group plays a crucial role in the interaction of this compound derivatives with biological targets. Altering this substituent allows for the exploration of structure-activity relationships and the optimization of pharmacological profiles.

Synthesis of Aryl and Heteroaryl Analogues

Replacing the benzyl (B1604629) group with other aryl or heteroaryl moieties can significantly impact the electronic and steric properties of the molecule. A common strategy to achieve this involves the N-debenzylation of the morpholine nitrogen followed by N-arylation.

N-Debenzylation: Catalytic transfer hydrogenation is an effective method for the removal of the N-benzyl group. mdma.ch This is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen donor like ammonium (B1175870) formate. mdma.ch Other methods include catalytic hydrogenation with hydrogen gas.

N-Arylation: The resulting (R)-morpholine-2-carboxylic acid can then be subjected to N-arylation reactions. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, allowing for the coupling of the morpholine nitrogen with a wide range of aryl and heteroaryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. researchgate.netresearchgate.netnih.govacs.orgnih.gov

Table 3: Synthesis of N-Aryl and N-Heteroaryl Analogues

| Entry | Aryl/Heteroaryl Halide | Catalyst/Ligand | Product |

|---|---|---|---|

| 1 | Bromobenzene | Pd₂(dba)₃, BINAP | (R)-4-Phenylmorpholine-2-carboxylic acid |

| 2 | 2-Chloropyridine | Pd(OAc)₂, XPhos | (R)-4-(Pyridin-2-yl)morpholine-2-carboxylic acid |

Side-Chain Elongation and Diverse Functionalization

Introducing functionality to the benzyl group or extending the side chain can provide additional interaction points with biological targets. This can be achieved by starting with functionalized benzylamines or by post-synthesis modification. For instance, using substituted benzyl bromides in the initial synthesis allows for the incorporation of various functional groups on the aromatic ring. Furthermore, reactions targeting the benzylic C-H bonds, such as radical aryl migration enabled by hydrogen atom transfer (HAT) catalysis, can be employed for the late-stage functionalization of the N-benzyl group. semanticscholar.orgnih.gov

Stereochemical Exploration: Synthesis of Epimers and Diastereomers for Structural Comparison

The stereochemistry of the morpholine ring is critical for its biological activity. The synthesis of epimers and diastereomers of this compound is essential for understanding the impact of stereoisomerism on target binding and pharmacological effects.

Diastereoselective synthesis of substituted morpholines can be achieved through various methods, including electrophile-induced cyclization of chiral amino alcohols. banglajol.info For example, the reaction of a chiral N-allyl-β-aminoalcohol with bromine can lead to the formation of diastereomeric bromomethyl-morpholine derivatives. banglajol.info The ratio of the resulting diastereomers can be influenced by the reaction conditions and the nature of the substituents. banglajol.info

Another approach involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can provide access to highly substituted morpholines with excellent diastereoselectivity. researchgate.netrsc.org Furthermore, the cyclocondensation reaction between diglycolic anhydride (B1165640) and imines can yield polysubstituted 5-oxomorpholine-2-carboxylic acids, where the relative stereochemistry can be controlled to some extent by the reaction conditions. academie-sciences.fr The synthesis of C2-functionalized N-benzyl protected morpholines can also be achieved with high enantioselectivity through organocatalytic methods. nih.gov

By synthesizing and evaluating a range of stereoisomers, a comprehensive structure-activity relationship can be established, guiding the design of more potent and selective morpholine-based compounds.

Incorporation into Macrocyclic and Conformationally Constrained Systems

The integration of chiral building blocks into macrocyclic and conformationally constrained scaffolds is a pivotal strategy in medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov this compound represents a valuable scaffold for such endeavors due to its inherent stereochemistry and functional handles—the secondary amine within the morpholine ring (after a potential debenzylation step) and the carboxylic acid. These features allow for its incorporation into larger ring systems or its modification to create rigidified analogues. While specific examples detailing the incorporation of this compound into macrocycles are not extensively documented in publicly available literature, established synthetic principles allow for a clear projection of how this scaffold can be utilized.

The primary approaches involve leveraging the amino acid-like nature of the morpholine derivative for inclusion in peptide or peptidomimetic macrocycles and employing ring-closing reactions.

Strategies for Macrocyclization

The synthesis of macrocycles containing the this compound moiety would typically involve a multi-step sequence where the morpholine unit is first integrated into a linear precursor, followed by an intramolecular cyclization reaction. The carboxylic acid provides a key anchor point for amide bond formation, a common reaction in the synthesis of peptide-based macrocycles.

Common macrocyclization strategies applicable to this scaffold include:

Macrolactamization: The most direct method involves forming an amide bond between the carboxylic acid of the morpholine unit (or another amino acid in the linear precursor) and an amine terminus. This requires the synthesis of a linear peptide chain containing the this compound scaffold. The cyclization is typically performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization, using standard peptide coupling reagents.

Ring-Closing Metathesis (RCM): This powerful reaction forms a carbon-carbon double bond to close the ring. To apply this method, the linear precursor containing the morpholine scaffold would need to be functionalized with two terminal alkenes. For instance, the N-benzyl group could be replaced with an allyl group, and the carboxylic acid could be coupled to an allylic amine, preparing the molecule for cyclization with a Grubbs catalyst.

Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) can be used to form a stable triazole ring as the closing linkage of the macrocycle. nih.gov This would involve preparing a linear precursor where one end is terminated with an azide and the other with an alkyne. The morpholine scaffold could be positioned anywhere within this linear chain.

The choice of strategy influences the size, flexibility, and chemical nature of the resulting macrocycle. Below is a conceptual representation of these strategies.

| Cyclization Strategy | Key Reaction | Linkage Formed | Required Functional Groups on Precursor |

| Macrolactamization | Amide bond formation | Amide (-CO-NH-) | Terminal amine and carboxylic acid |

| Ring-Closing Metathesis | Olefin metathesis | Alkene (-C=C-) | Two terminal alkenes |

| Azide-Alkyne Cycloaddition | 1,3-Dipolar cycloaddition | 1,2,3-Triazole | Terminal azide and alkyne |

Design of Conformationally Constrained Analogues

Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, improving binding affinity and metabolic stability. For a scaffold like this compound, conformational constraint can be achieved by introducing additional cyclic systems.

One common approach is the formation of bicyclic or spirocyclic systems. For example, intramolecular reactions could be designed to form a bridge across the morpholine ring. A hypothetical strategy could involve the functionalization of the benzyl group and the morpholine nitrogen to create a new ring fused to the existing morpholine scaffold.

A conceptual synthetic approach to a bicyclic derivative is outlined below:

| Precursor Scaffold | Reaction Type | Resulting System | Key Reagents |

| (R)-4-(4-hydroxybenzyl)morpholine-2-carboxylic acid derivative | Intramolecular etherification | Fused bicyclic ether | Base (e.g., NaH), tethering group with a leaving group |

| (R)-morpholine-2,4-dicarboxylic acid derivative | Intramolecular amidation | Bicyclic lactam | Peptide coupling agent (e.g., HATU) |

These strategies aim to reduce the number of rotatable bonds, thereby creating a more rigid molecular architecture. The resulting conformationally constrained analogues would be valuable tools for probing interactions with biological targets. The inherent three-dimensionality of the morpholine ring itself serves as an excellent starting point for creating sp³-rich, complex molecules that occupy distinct regions of chemical space. acs.orgnih.gov

Advanced Theoretical and Computational Studies on R 4 Benzylmorpholine 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (R)-4-Benzylmorpholine-2-carboxylic acid. biointerfaceresearch.com DFT methods are routinely used to evaluate the geometric and electronic properties of organic molecules, providing significant insights into potential chemical reactions and mechanistic pathways. biointerfaceresearch.com

By solving approximations of the Schrödinger equation, these calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Key aspects of the electronic structure that can be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. biointerfaceresearch.comnih.gov For morpholine (B109124) derivatives, the HOMO is often located on the aromatic rings, indicating these sites are prone to electrophilic attack. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other reagents or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule, helping to explain its stability and electronic properties. biointerfaceresearch.com

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology to define atoms within the molecule and characterize the nature of the chemical bonds (e.g., covalent vs. ionic). uni-rostock.dewiley-vch.de

These calculations yield a set of reactivity descriptors that quantify different aspects of the molecule's behavior.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

This table represents the types of data that would be generated from a DFT study. The actual values would be specific to the chosen level of theory and basis set.

Conformational Analysis and Energy Landscapes via Molecular Modeling

The biological function and reactivity of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the molecule's conformational space. nih.govresearchgate.net

A key output of these studies is the potential energy surface or energy landscape . This landscape maps the potential energy of the molecule for every possible arrangement of its atoms. cymitquimica.com

Local Minima: Represent stable conformers of the molecule.

Saddle Points: Represent transition states between these conformers.

By analyzing this landscape, researchers can identify the lowest-energy (most stable) conformers and the energy barriers required for interconversion between them. MD simulations further enhance this analysis by modeling the dynamic behavior of the molecule over time, providing insights into how it explores different conformations under specific conditions (e.g., in a solvent). nih.gov This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Prediction of Spectroscopic Properties for Stereochemical Assignment and Verification

Computational methods are highly effective in predicting spectroscopic data, which serves as a vital tool for confirming the structure and stereochemistry of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. comporgchem.comnih.gov The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts for different possible stereoisomers with experimental data, the correct configuration can be confidently assigned. comporgchem.comsoton.ac.uk This is particularly useful for complex molecules where empirical assignment can be ambiguous. Databases and chemical literature provide experimental ¹H NMR spectral data for 4-benzyl-morpholine-2-carboxylic acid that can be used for such validation. chemicalbook.com

Table 2: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H-2 | Value | Value | Value |

| H-3a | Value | Value | Value |

| H-3b | Value | Value | Value |

| H-5a | Value | Value | Value |

| H-5b | Value | Value | Value |

| H-6a | Value | Value | Value |

| H-6b | Value | Value | Value |

| Benzyl-CH₂ | Value | Value | Value |

| Aromatic-H | Value | Value | Value |

This table is illustrative. A computational study would generate predicted values to be compared against experimentally obtained spectra.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral molecules. The conformation of the piperideine ring in related benzyl-tetrahydroisoquinolines has been determined by comparing experimental CD spectra with reference compounds. researchgate.net Theoretical calculations, specifically Time-Dependent DFT (TD-DFT), can simulate the CD spectrum for a given enantiomer (e.g., the (R)-configuration). Matching the predicted spectrum with the experimental one provides a robust method for absolute stereochemical assignment.

Computational Studies on Reactivity Profiles and Transition States

Computational chemistry allows for the in-depth study of reaction mechanisms involving this compound. By modeling the entire reaction pathway, researchers can gain a detailed understanding of its reactivity.

This involves:

Reactant and Product Optimization: The geometries and energies of the starting materials and products are calculated.

Transition State (TS) Searching: The most critical step is locating the transition state structure, which is the highest energy point along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface (having one imaginary frequency in a vibrational analysis).

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

These studies can clarify, for example, the mechanism of amide bond formation at the carboxylic acid group or reactions involving the morpholine nitrogen. By understanding the energy barriers and the structure of the transition states, reaction conditions can be optimized to improve yields and selectivity.

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The demand for enantiomerically pure chiral compounds like (R)-4-Benzylmorpholine-2-carboxylic acid has spurred the development of advanced synthetic methods that offer high efficiency, selectivity, and sustainability. Future research is focused on moving beyond classical synthetic routes to embrace catalytic and biocatalytic strategies.

One of the most promising approaches is asymmetric hydrogenation . The synthesis of 2-substituted chiral morpholines can be achieved via the asymmetric hydrogenation of corresponding dehydromorpholine precursors. nih.govrsc.org This method, often employing rhodium complexes with chiral bisphosphine ligands, can provide high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.orgresearchgate.net The development of catalysts tailored for substrates leading to this compound represents a significant area for future work. The key advantage lies in creating the stereocenter "after cyclization," offering a convergent and atom-economical route. nih.govresearchgate.net

Organocatalysis presents another powerful tool. For instance, enantioselective halocyclization reactions, using cinchona alkaloid-derived catalysts, have been successfully used to furnish chiral morpholines. rsc.org Adapting such strategies to suitable acyclic precursors could provide a metal-free pathway to the target molecule. Furthermore, new organocatalysts based on the morpholine (B109124) scaffold itself, specifically ß-morpholine amino acids, have shown high efficiency in Michael addition reactions, suggesting the potential for autoregulatory or biomimetic synthetic sequences. nih.govfrontiersin.org

Biocatalysis offers a green and highly selective alternative for producing chiral intermediates. nih.govresearchgate.netnih.gov The use of enzymes, such as lipases for kinetic resolution of racemic esters or reductive aminases for constructing the morpholine core, is a rapidly advancing field. researchgate.netnih.gov An enzymatic resolution of a racemic ester like n-butyl 4-benzylmorpholine-2-carboxylate could be a viable and scalable method to isolate the desired (R)-enantiomer. pharmasalmanac.com Future research will likely focus on discovering or engineering novel enzymes with high specificity for the synthesis of this and related chiral morpholines.

| Methodology | Catalyst/Reagent Type | Key Advantages | Potential Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium-Bisphosphine Complexes | High atom economy, excellent enantiocontrol | Up to 99% ee nih.gov |

| Organocatalytic Cyclization | Cinchona Alkaloid Derivatives | Metal-free, mild conditions | High yields and enantioselectivities rsc.org |

| Biocatalytic Resolution | Lipases, Reductive Aminases | High selectivity, green process, mild conditions | High enantiomeric excess (>99%) nih.gov |

Exploration of Unconventional Reactivities and Transformations

Beyond its use as a synthetic intermediate, the inherent functionality of this compound—a chiral secondary amine, an ether, and a carboxylic acid—offers a platform for exploring unconventional chemical transformations.

Photoredox catalysis opens new avenues for the functionalization of the morpholine scaffold. princeton.edu Visible-light-mediated reactions can enable direct C-H functionalization at the α-amino position, allowing for the introduction of various aryl or alkyl groups. princeton.eduresearchgate.net This strategy could be used to modify the core structure of this compound post-synthesis, creating a library of derivatives with diverse properties. Mechanistic studies show these reactions often proceed through radical cation intermediates. nih.gov

Decarboxylative functionalization represents another modern synthetic tool. The carboxylic acid group can serve as a handle for radical-based transformations, where it is replaced by other functional groups. For example, a visible-light-promoted decarboxylative Giese-type reaction could be employed to convert the carboxylic acid into a ketone or other functionalities, providing access to novel derivatives that are difficult to synthesize via traditional methods. acs.org

Investigations into ring-opening and ring-expansion reactions could unlock novel molecular scaffolds. Studies on morpholinyl radicals have shown that under oxidative conditions, the ring can undergo opening, providing access to linear amino alcohol derivatives. nih.gov Conversely, reactions involving neighboring group participation, for instance, with a functionalized side chain at the C3 position, could lead to ring expansion, forming larger heterocycles like 1,4-oxazepanes. rsc.org While not directly starting from the C2-carboxylic acid, these concepts could be adapted to derivatives of the title compound, vastly expanding its synthetic utility.

| Transformation Type | Enabling Technology | Potential Outcome | Significance |

| C-H Functionalization | Photoredox Catalysis | Direct introduction of new substituents at the α-amino position | Late-stage diversification of the core structure researchgate.net |

| Decarboxylative Alkylation | Photoredox Catalysis | Replacement of the carboxyl group with alkyl/aryl groups | Access to novel ketone and hydrocarbon derivatives acs.org |

| Ring Expansion | Neighboring Group Participation | Synthesis of 7-membered heterocycles (oxazepanes) | Generation of new and diverse chemical scaffolds rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govscitube.io The synthesis of this compound and its derivatives is well-suited for adaptation to these modern platforms.

Continuous flow reactors can enhance reaction efficiency and safety, particularly for reactions that are highly exothermic or use hazardous reagents. sci-hub.se The synthesis of heterocyclic compounds, including morpholines, has been successfully demonstrated in flow systems. durham.ac.ukresearchgate.net For example, a multi-step synthesis of a morpholine intermediate for the drug Linezolid was optimized under continuous flow conditions, drastically reducing reaction time. researchgate.net Key steps in the synthesis of the title compound, such as N-benzylation or cyclization, could be performed in heated flow coils, allowing for precise temperature control and rapid optimization. uc.pt

Furthermore, flow chemistry enables the "telescoping" of multiple synthetic steps without the need for intermediate isolation and purification. acs.org This can be achieved by using immobilized reagents or scavenger resins packed into columns within the flow path. nih.gov An automated flow platform could be designed to perform the synthesis, in-line purification, and even subsequent derivatization of this compound, accelerating the discovery and development of new chemical entities. The potential to run key steps, such as Grignard reactions, as a continuous process has already been explored for related morpholine intermediates. acs.org The integration of biocatalytic steps into flow reactors is also a burgeoning field, combining the selectivity of enzymes with the efficiency of continuous processing. rsc.orgrsc.org

Potential Applications as a Chiral Component in Materials Science and Supramolecular Chemistry

The well-defined stereochemistry and rigid conformational bias of the morpholine ring in this compound make it an attractive candidate for applications beyond pharmaceuticals, particularly in materials science and supramolecular chemistry.

As a chiral ligand , the molecule can be used in asymmetric catalysis. The nitrogen and carboxylic oxygen atoms can coordinate to a metal center, creating a chiral environment for enantioselective transformations. mdpi.com Chiral carboxylic acids have been successfully employed as ligands in combination with rhodium and iridium catalysts for enantioselective C-H functionalization reactions. mdpi.com The unique morpholine backbone could impart novel selectivity compared to more common ligand scaffolds.

In supramolecular chemistry , chiral molecules are essential for the construction of ordered, higher-level structures. The carboxylic acid and the benzyl (B1604629) group of the title compound provide sites for non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can direct the self-assembly of molecules into chiral supramolecular polymers, gels, or liquid crystals. The specific stereochemistry of the (R)-enantiomer would dictate the helicity and macroscopic chirality of the resulting assemblies.

Finally, in materials science , the compound could be incorporated as a chiral building block into polymers or metal-organic frameworks (MOFs). Such materials can have applications in chiral separations (as a stationary phase in chromatography), enantioselective sensing, or as chiroptical materials with unique responses to polarized light. The morpholine unit can enhance properties like solubility and processability, while the chiral center provides the basis for enantioselective recognition capabilities.

Q & A

Q. What are the optimal synthetic routes for (R)-4-Benzylmorpholine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves chiral morpholine ring formation followed by carboxylation. A common approach includes:

Chiral Induction : Use (R)-benzylamine derivatives as starting materials to ensure enantiomeric control during morpholine ring closure.

Carboxylation : Introduce the carboxylic acid group at position 2 via hydrolysis of a nitrile intermediate or direct oxidation of a methyl group.

Purification : Employ recrystallization or chiral chromatography to isolate the enantiomerically pure product .

Q. Example Route :

Q. How can enantiomeric purity be validated for this compound?

Methodological Answer:

Chiral HPLC : Use columns like Chiralpak® AD-H or OD-H with hexane/isopropanol mobile phases. Compare retention times with racemic standards.

Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (R)-enantiomer.

NMR with Chiral Shift Reagents : Employ europium-based reagents to resolve enantiomeric signals in proton NMR .

Q. How can discrepancies in NMR or mass spectrometry data be resolved during synthesis?

Methodological Answer:

Contradiction Analysis :

- Step 1 : Verify sample purity via HPLC (e.g., >95% purity threshold) to rule out impurities .

- Step 2 : Cross-validate spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts).

- Step 3 : Compare with structurally analogous compounds (e.g., biphenyl-4-carboxylic acid derivatives) to identify expected peaks .

Q. Example Workflow :

Q. What strategies address low yields in the carboxylation step of this compound synthesis?

Methodological Answer:

Mechanistic Investigation :

- Use kinetic studies to identify rate-limiting steps (e.g., hydrolysis vs. oxidation).

- Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE).

Alternative Reagents :

- Replace traditional oxidants (KMnO₄) with milder agents (e.g., TEMPO/NaClO) to reduce side reactions.

In Situ Monitoring :

Q. How can long-term stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

Accelerated Stability Testing :

- Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

Degradation Pathway Analysis :

- Use LC-MS to identify degradation products (e.g., decarboxylation or morpholine ring oxidation).

Statistical Modeling :

- Apply Arrhenius kinetics to predict shelf life under standard conditions (25°C) .

Q. Example Findings :

Q. What methodologies resolve contradictions in biological activity data across studies?

Methodological Answer:

Meta-Analysis Framework :

- Aggregate data from multiple studies and assess heterogeneity using Cochran’s Q test.

Experimental Replication :

- Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.

Mechanistic Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.